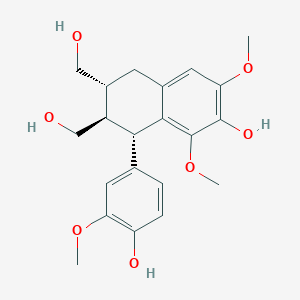
(+)-8-Methoxyisolariciresinol
Übersicht
Beschreibung
(+)-8-Methoxyisolariciresinol: is a naturally occurring lignan, a type of phenolic compound found in various plants Lignans are known for their antioxidant properties and potential health benefits
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (+)-8-Methoxyisolariciresinol typically involves several steps, starting from simpler phenolic compounds. One common method includes the oxidative coupling of coniferyl alcohol derivatives, followed by methylation to introduce the methoxy group. The reaction conditions often require the use of oxidizing agents such as potassium permanganate or hydrogen peroxide, and methylation agents like dimethyl sulfate or methyl iodide.
Industrial Production Methods: Industrial production of this compound may involve biotechnological approaches, such as the use of genetically modified microorganisms to produce the compound from renewable resources. This method is advantageous due to its sustainability and potential for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: (+)-8-Methoxyisolariciresinol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into more reduced forms, such as dihydro derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols) can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, (+)-8-Methoxyisolariciresinol is studied for its antioxidant properties and potential as a precursor for the synthesis of other complex lignans.
Biology: In biological research, this compound is investigated for its potential health benefits, including anti-inflammatory and anticancer properties. It is also studied for its role in plant defense mechanisms.
Medicine: In medicine, this compound is explored for its potential therapeutic applications, such as in the treatment of cancer, cardiovascular diseases, and neurodegenerative disorders.
Industry: In the industrial sector, this compound is used in the development of natural antioxidants for food preservation and cosmetic formulations.
Wirkmechanismus
The mechanism of action of (+)-8-Methoxyisolariciresinol involves its interaction with various molecular targets and pathways. It exerts its effects primarily through its antioxidant activity, scavenging free radicals and reducing oxidative stress. Additionally, it may modulate signaling pathways involved in inflammation and cell proliferation, contributing to its potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Secoisolariciresinol: Another lignan with similar antioxidant properties.
Matairesinol: Known for its potential health benefits and structural similarity.
Pinoresinol: A lignan with comparable biological activities.
Uniqueness: (+)-8-Methoxyisolariciresinol is unique due to its specific methoxy group, which may enhance its antioxidant properties and influence its biological activities differently compared to other lignans.
Eigenschaften
IUPAC Name |
(6R,7R,8S)-8-(4-hydroxy-3-methoxyphenyl)-6,7-bis(hydroxymethyl)-1,3-dimethoxy-5,6,7,8-tetrahydronaphthalen-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O7/c1-26-16-7-11(4-5-15(16)24)18-14(10-23)13(9-22)6-12-8-17(27-2)20(25)21(28-3)19(12)18/h4-5,7-8,13-14,18,22-25H,6,9-10H2,1-3H3/t13-,14-,18+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPRAJLPWRSLALC-SUNYJGFJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C2C(C(C(CC2=C1)CO)CO)C3=CC(=C(C=C3)O)OC)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=C2[C@@H]([C@H]([C@@H](CC2=C1)CO)CO)C3=CC(=C(C=C3)O)OC)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of finding (+)-8-Methoxyisolariciresinol and other lignans in plants like Justicia diffusa var. prostrata?
A1: Lignans are a class of natural products with a wide range of biological activities. Discovering new sources of lignans like this compound in plants like Justicia diffusa var. prostrata [] allows researchers to further investigate their potential medicinal properties and explore their use in drug development or as starting points for the synthesis of novel therapeutics.
Q2: Are there established analytical methods to identify and quantify lignans like this compound in plant extracts?
A2: Yes, researchers often utilize techniques like High-Performance Liquid Chromatography (HPLC) for the separation and analysis of lignan glycosides in plant extracts. For instance, one study successfully employed Reverse Phase-HPLC (RP-HPLC) to determine the content of four lignan glycosides, although not specifically this compound, in the roots of Gaultheria yunnanensis []. This demonstrates the applicability of such techniques for analyzing similar compounds in various plant species.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




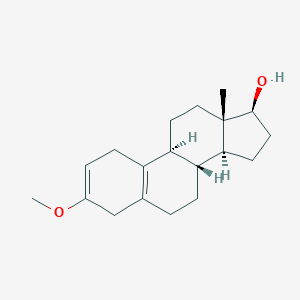
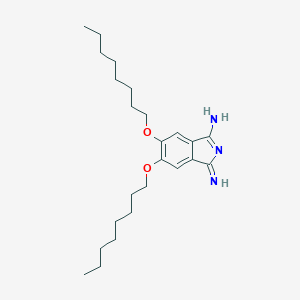
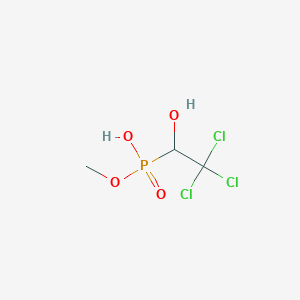
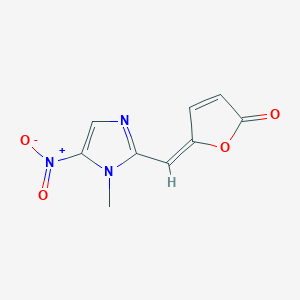
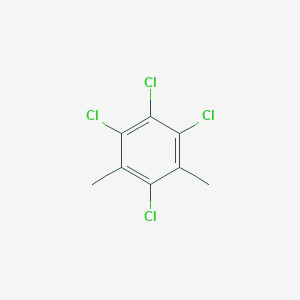
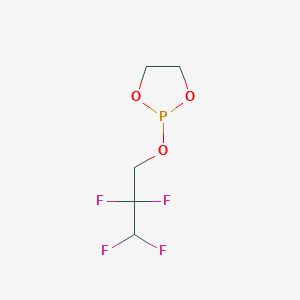
![8-Azabicyclo[3.2.1]octane-3-carbonyl chloride, 8-methyl-(9CI)](/img/structure/B46439.png)

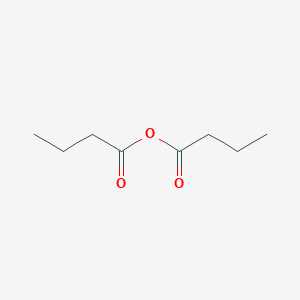
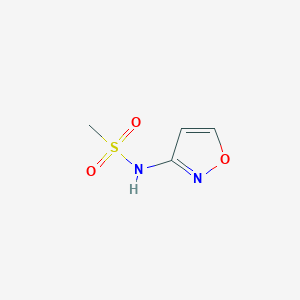
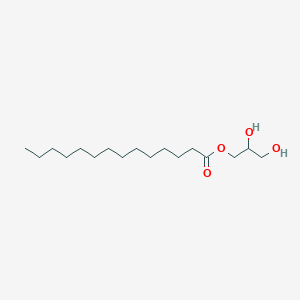
![2-(4-Bromophenyl)-1H-imidazo[4,5-c]pyridine](/img/structure/B46458.png)
